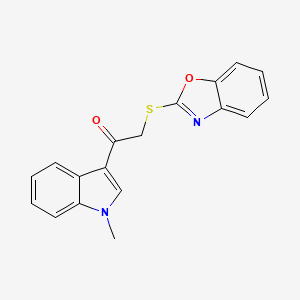![molecular formula C16H17NO2 B4672744 8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B4672744.png)
8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione
Descripción general
Descripción
8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as ETQ, and it has been synthesized through different methods.
Aplicaciones Científicas De Investigación
Synthesis of Analogues
- Synthesis and Structural Analysis : Studies have explored the synthesis of various analogues of 8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. For instance, Medvedeva et al. (2015) investigated the oxidation reaction of substituted quinoline diones, leading to the synthesis of carboxylic acids as structural analogues of the natural antibiotic Helquinoline. The process involves the selective opening of the pyrrole-1,2-dione fragment, demonstrating the feasibility of synthesizing structurally complex derivatives (Medvedeva, Plaksina, & Shikhaliev, 2015).
Biochemical Synthesis and Properties
Efficient Synthesis Techniques : Medvedeva et al. (2018) developed an effective method for synthesizing substituted quinolines, which are structurally related to 8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione. This approach utilized a three-component reaction in methanol, demonstrating the compound’s versatility in complex biochemical syntheses (Medvedeva, Kosheleva, Berdnikova, & Shikhaliev, 2018).
Protein Kinase Inhibition : A study by Novichikhina et al. (2020) synthesized hybrid compounds based on this compound, which showed inhibitory activity against protein kinases, suggesting potential applications in targeted therapies (Novichikhina, Shestakov, Potapov, Kosheleva, Shatalov, Verezhnikov, Vandyshev, Ledeneva, & Shikhaliev, 2020).
Application in Drug Synthesis
- Anticoagulant Activity : Compounds synthesized from 8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione have been evaluated for their anticoagulant properties. Novichikhina et al. (2020) investigated new derivatives for their inhibitory activity against blood coagulation factors Xa and XIa, indicating its potential in the development of novel anticoagulant medications (Novichikhina, Skoptsova, Shestakov, Potapov, Kosheleva, Kozaderov, Ledenyova, Podoplelova, Panteleev, & Shikhaliev, 2020).
- Antibacterial Properties : Ishikawa et al. (1990) synthesized a series of pyrroloquinoline-5-carboxylic acids, showing potent antibacterial activity against gram-positive and gram-negative bacteria. This highlights the potential of derivatives in the treatment of systemic infections (Ishikawa, Uno, Miyamoto, Ueda, Tamaoka, Tominaga, & Nakagawa, 1990).
Novel Synthetic Applications
- Three-Component Synthesis : Zafari et al. (2020) demonstrated a one-pot, three-component reaction using 8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione to generate novel spiro[4H-pyran-3,3′-oxindoles]. This represents an innovative approach in the synthesis of complex heterocyclic compounds (Zafari, Ebrahimi Saatluo, Rashidi, Baradarani, & Joule, 2020).
Potential Therapeutic Applications
- Histamine and Platelet Activating Factor Antagonism : Paris et al. (1995) synthesized pyrroloquinoline derivatives and evaluated them for their activities against histamine and platelet activating factor. These compounds demonstrated potential therapeutic application in treating asthma (Paris, Cottin, Demonchaux, Augert, Dupassieux, Lenoir, Peck, & Jasserand, 1995).
Propiedades
IUPAC Name |
6-ethyl-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-5-10-6-11-9(2)8-16(3,4)17-13(11)12(7-10)14(18)15(17)19/h6-8H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIIWZEMRJDCUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C(=O)C(=O)N3C(C=C2C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]thio}pyrimidine](/img/structure/B4672661.png)

![methyl 2-hydroxy-4-oxo-4-[(4-phenoxyphenyl)amino]-2-(trifluoromethyl)butanoate](/img/structure/B4672677.png)
![N-1-adamantyl-1-butyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4672686.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-[(3,4-dimethylphenyl)amino]acrylonitrile](/img/structure/B4672700.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-nitrobenzenesulfonamide](/img/structure/B4672707.png)

![3-(5-{[(1-methyl-3-phenylpropyl)amino]methyl}-2-furyl)benzoic acid hydrochloride](/img/structure/B4672721.png)

![5-[3-(4-bromophenyl)-2-propen-1-ylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4672748.png)


![2-methoxy-4-{[3-(2-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-thiophenecarboxylate](/img/structure/B4672760.png)